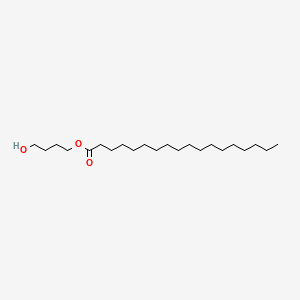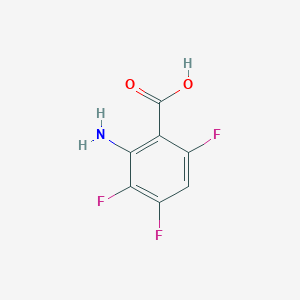
(1-Isocyanatoethyl)cyclopropane
Vue d'ensemble
Description
(1-Isocyanatoethyl)cyclopropane: is an organic compound with the molecular formula C6H9N It is characterized by the presence of an isocyanate group attached to an ethyl group, which is further connected to a cyclopropane ring
Mécanisme D'action
Target of Action
It is known that cyclopropane derivatives often interact with various biological targets, including enzymes and receptors . The specific target would depend on the molecular structure of the compound and the biological system in which it is introduced.
Mode of Action
For instance, they can bind to their targets, altering their conformation and function . The isocyanate group in (1-Isocyanatoethyl)cyclopropane could potentially react with nucleophilic groups in biological targets, leading to changes in their activity.
Biochemical Pathways
For example, cyclopropane fatty acids, which are derived from unsaturated fatty acid phospholipids, are involved in bacterial membrane phospholipid metabolism . The exact pathways affected by this compound would depend on its specific targets and the biological context.
Pharmacokinetics
For instance, isocyanates are known to be reactive and could potentially undergo various metabolic transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment could affect the reactivity of the isocyanate group in the compound . Additionally, the presence of other molecules could influence the compound’s interactions with its targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isocyanatoethyl)cyclopropane typically involves the reaction of cyclopropylcarbinol with phosgene or a similar isocyanate precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistent quality of the product. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Isocyanatoethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization Reactions: The isocyanate group can react with itself or other isocyanates to form polyurethanes or polyureas.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
Chemistry: (1-Isocyanatoethyl)cyclopropane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is used to modify proteins and other biomolecules through the formation of stable urea linkages.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its reactivity with various nucleophiles makes it a versatile intermediate in the synthesis of high-performance materials.
Comparaison Avec Des Composés Similaires
- (1-Isocyanatoethyl)benzene
- (1-Isocyanatoethyl)cyclohexane
- (2-Isocyanatoethyl)benzene
- (2-Isocyanatoethyl)cyclopropane
Uniqueness: (1-Isocyanatoethyl)cyclopropane is unique due to the presence of the cyclopropane ring, which imparts strain and reactivity to the molecule. This structural feature distinguishes it from other isocyanates and makes it a valuable intermediate in organic synthesis and material science.
Propriétés
IUPAC Name |
1-isocyanatoethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(7-4-8)6-2-3-6/h5-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUKTYMNNZTPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Dimethylamino)methyl]phenylacetonitrile](/img/structure/B3366154.png)








![4-Benzyl-6-methylene-[1,4]oxazepane](/img/structure/B3366222.png)


